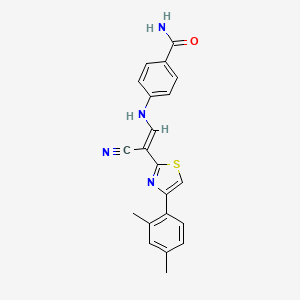
(E)-4-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzamide is a useful research compound. Its molecular formula is C21H18N4OS and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a thiazole moiety, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has a molecular formula of C23H22N4OS and a molecular weight of 402.52 g/mol. The presence of the thiazole ring and cyano group contributes to its biological activity.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines. A study reported that certain thiazole derivatives had IC50 values below 2 µg/mL against A-431 and Jurkat cell lines, indicating potent antitumor activity . The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring are crucial for enhancing cytotoxicity.
Antibacterial Activity
Thiazole derivatives have been studied for their antibacterial properties. Compounds related to thiazole have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For example, certain thiazole-based compounds showed comparable activity to standard antibiotics like norfloxacin . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.
Anticonvulsant Activity
Some thiazole derivatives have been evaluated for anticonvulsant properties. A specific thiazole-integrated compound demonstrated high anticonvulsant activity in preclinical models, suggesting potential therapeutic applications in epilepsy . The SAR analysis indicated that modifications at specific positions on the thiazole ring could enhance anticonvulsant efficacy.
The biological activity of this compound likely involves interaction with various molecular targets:
- Enzyme Inhibition: Compounds may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Binding: The compound might bind to receptors that modulate cellular signaling pathways related to growth and inflammation.
Case Studies
特性
IUPAC Name |
4-[[(E)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-13-3-8-18(14(2)9-13)19-12-27-21(25-19)16(10-22)11-24-17-6-4-15(5-7-17)20(23)26/h3-9,11-12,24H,1-2H3,(H2,23,26)/b16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSLMZAIBKVOGG-LFIBNONCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














